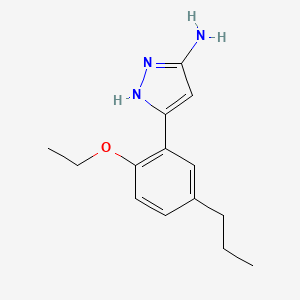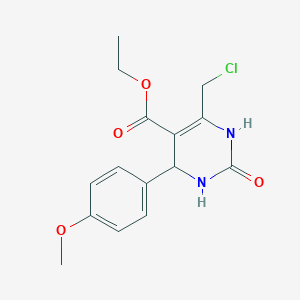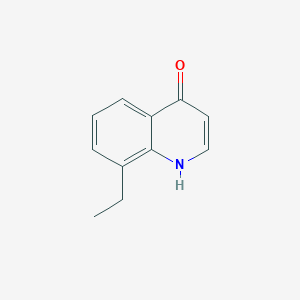![molecular formula C12H16O2Rh B1352816 Bicyclo[2.2.1]hepta-2,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium CAS No. 32354-50-0](/img/structure/B1352816.png)
Bicyclo[2.2.1]hepta-2,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium
概要
説明
Bicyclo[2.2.1]hepta-2,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium is a coordination compound with the empirical formula C12H15O2Rh. It is known for its applications in catalysis, particularly in asymmetric and cross-coupling reactions. The compound consists of a rhodium(I) center coordinated to an acetylacetonate ligand and a norbornadiene ligand, making it a versatile catalyst in organic synthesis .
作用機序
Target of Action
(Acetylacetonato)(norbornadiene)rhodium(I), also known as Bicyclo[2.2.1]hepta-2,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium, is a complex compound that primarily targets C-H bonds . The C-H bond activation is a crucial step in many chemical reactions, particularly in the field of organic synthesis .
Mode of Action
The compound interacts with its targets (C-H bonds) through a process known as C-H bond activation . This process involves the cleavage of a carbon-hydrogen bond and the formation of a new bond with the rhodium atom in the compound .
Biochemical Pathways
The activation of C-H bonds by (Acetylacetonato)(norbornadiene)rhodium(I) can affect various biochemical pathways. It is particularly relevant in cross-coupling reactions , which are widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Result of Action
The result of the action of (Acetylacetonato)(norbornadiene)rhodium(I) is the activation of C-H bonds , which enables the formation of new bonds and the synthesis of complex organic compounds . This can lead to the production of a wide range of substances, from pharmaceuticals to materials for organic electronics .
Action Environment
The action of (Acetylacetonato)(norbornadiene)rhodium(I) can be influenced by various environmental factors. For instance, the presence of oxygen or moisture may affect the stability of the compound . Therefore, it is typically stored under inert gas conditions .
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hepta-2,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium can be synthesized through the reaction of rhodium(III) chloride hydrate with acetylacetone and norbornadiene in the presence of a base. The reaction typically occurs in an inert atmosphere to prevent oxidation of the rhodium center. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The compound is often produced in facilities equipped with inert gas systems to maintain an oxygen-free environment .
化学反応の分析
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium undergoes various types of reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form rhodium(0) complexes.
Substitution: Ligands coordinated to the rhodium center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for reduction reactions, oxygen or other oxidizing agents for oxidation reactions, and various ligands for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield rhodium(III) complexes, while reduction reactions may produce rhodium(0) species. Substitution reactions result in new rhodium complexes with different ligands .
科学的研究の応用
Bicyclo[2.2.1]hepta-2,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium has a wide range of scientific research applications, including:
類似化合物との比較
Similar Compounds
(Acetylacetonato)bis(ethylene)rhodium(I): Another rhodium(I) complex with similar catalytic properties but different ligands.
(Acetylacetonato)(cyclooctadiene)rhodium(I): A rhodium(I) complex with cyclooctadiene instead of norbornadiene, used in similar catalytic applications.
Uniqueness
Bicyclo[2.2.1]hepta-2,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium is unique due to its combination of acetylacetonate and norbornadiene ligands, which provide both stability and reactivity. This combination allows for efficient catalysis in a wide range of organic reactions, making it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8.C5H8O2.Rh/c1-2-7-4-3-6(1)5-7;1-4(6)3-5(2)7;/h1-4,6-7H,5H2;3,6H,1-2H3;/b;4-3-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWGAGFNZHAFFN-LWFKIUJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.C1C2C=CC1C=C2.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C1C2C=CC1C=C2.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2Rh | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32354-50-0 | |
| Record name | (Acetylacetonato)(norbornadiene)rhodium(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





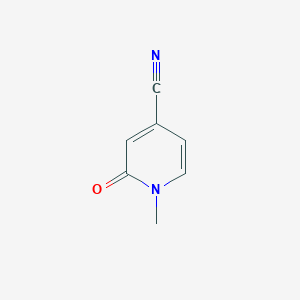
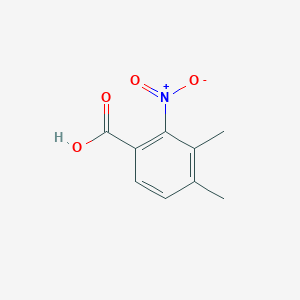
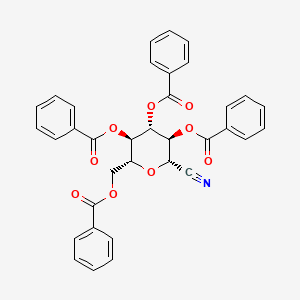
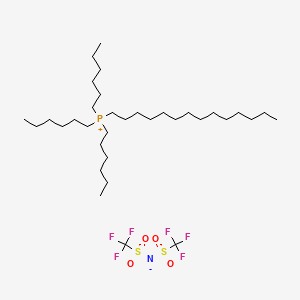
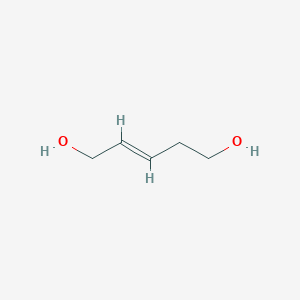
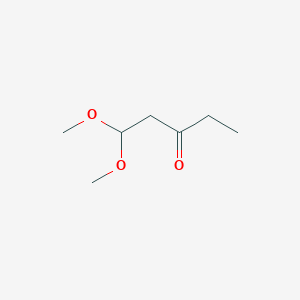
![3-Phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1352750.png)

